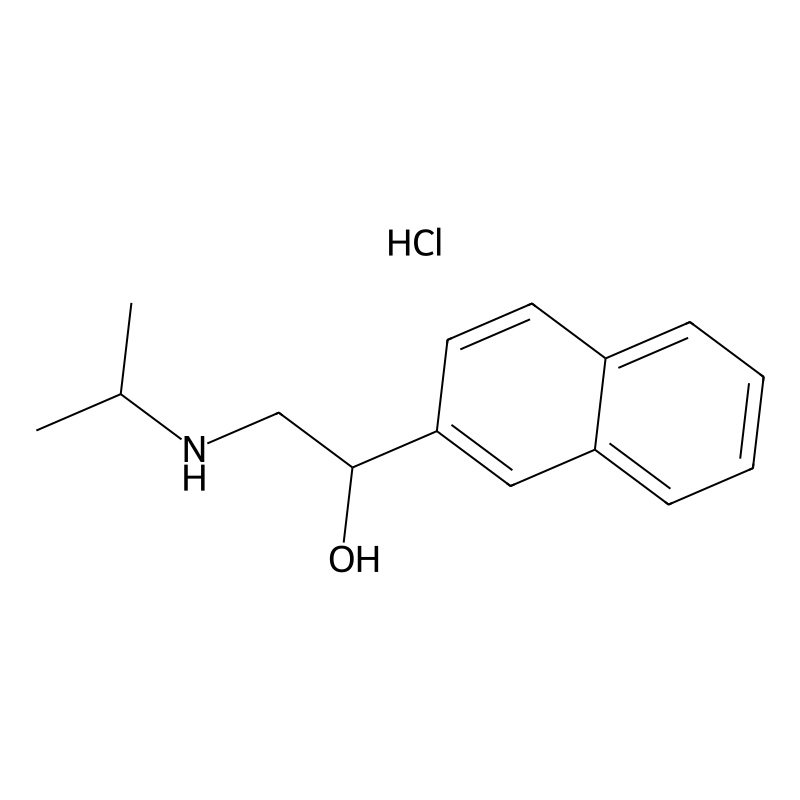

Pronetalol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Cancer Research

Topical Applications in Pharmaceuticals

Scientific Field: Pharmaceutics

Application Summary: Research has been conducted on the use of Pronetalol Hydrochloride in hydrogels for topical applications . These hydrogels can be used to treat a wide range of skin diseases .

Methods of Application: The compound is incorporated into hydrogels prepared with natural and synthetic polymers . The hydrogels are then applied topically to the affected area .

Results: The study suggests that these novel hydrogels could allow for the localized delivery of active pharmaceutical ingredients (APIs) via topical applications, potentially increasing the effectiveness of the treatment .

Pronetalol hydrochloride is a beta-adrenoceptor antagonist, primarily used in the treatment of cardiovascular conditions such as coronary heart disease and cardiac arrhythmias. It was among the first drugs in this class to be developed, showcasing unique properties that distinguish it from other beta-blockers. Pronetalol hydrochloride operates by blocking beta-adrenergic receptors, which leads to a decrease in heart rate and myocardial contractility, thus reducing the oxygen demand of the heart muscle.

Propranolol HCL works by competitively blocking beta-adrenergic receptors in the heart and blood vessels. These receptors normally bind to adrenaline (epinephrine), which stimulates the heart to beat faster and constricts blood vessels, leading to increased blood pressure. By blocking these receptors, Propranolol reduces the heart rate and relaxes blood vessels, ultimately lowering blood pressure [].

The primary chemical reaction involving Pronetalol hydrochloride is its interaction with beta-adrenergic receptors. Upon administration, it binds to these receptors, inhibiting the action of catecholamines (such as adrenaline) that typically stimulate heart activity. The general reaction can be summarized as:

Additionally, Pronetalol hydrochloride can undergo hydrolysis in aqueous solutions, leading to the formation of its active metabolites, although specific details on these reactions are less documented.

Pronetalol hydrochloride exhibits significant biological activity through its mechanism of action on the cardiovascular system. By blocking beta-1 and beta-2 adrenergic receptors, it effectively reduces heart rate and myocardial contractility. This action helps in managing conditions such as hypertension and angina pectoris. Moreover, it has been noted to promote potassium ion efflux through smooth muscle cell membranes, which contributes to vasodilation and improved blood flow .

The synthesis of Pronetalol hydrochloride typically involves several steps:

- Starting Materials: The synthesis begins with appropriate aromatic compounds.

- N-Alkylation: An alkyl group is introduced to form the core structure.

- Formation of Hydrochloride Salt: The final product is converted into its hydrochloride form by reacting with hydrochloric acid.

Specific synthetic routes may vary based on desired purity and yield but generally follow these principles.

Pronetalol hydrochloride is primarily utilized in:

- Cardiovascular Therapy: Treatment of hypertension, angina pectoris, and cardiac arrhythmias.

- Anxiety Management: Although less common today, it has been used for performance anxiety due to its ability to mitigate physical symptoms associated with anxiety.

Research indicates that Pronetalol hydrochloride interacts with various physiological systems beyond the cardiovascular system. Studies have shown that it may influence renal function and affect the metabolism of other drugs through competitive inhibition at certain receptor sites. Its interactions can lead to significant pharmacokinetic variations when used concurrently with other medications, particularly those affecting liver enzymes.

Several compounds exhibit similar pharmacological properties to Pronetalol hydrochloride. Here are some notable examples:

| Compound Name | Class | Unique Features |

|---|---|---|

| Propranolol | Beta-Adrenoceptor Antagonist | Non-selective; widely used for anxiety and migraine prophylaxis. |

| Atenolol | Beta-1 Selective Antagonist | More selective for beta-1 receptors; less bronchoconstriction risk. |

| Metoprolol | Beta-1 Selective Antagonist | Commonly used for hypertension; has extended-release formulations. |

Pronetalol hydrochloride stands out due to its historical significance as one of the first beta-blockers and its unique mechanism involving potassium ion channels.

Pronetalol hydrochloride synthesis primarily follows established beta-blocker synthetic methodologies, with the most prevalent approach utilizing the epichlorohydrin route [1] [2] [3]. The compound, with molecular formula C₁₅H₁₉NO·ClH and molecular weight 265.778 g/mol, represents one of the earliest beta-adrenoceptor antagonists developed for cardiovascular therapy [1] [4].

The fundamental synthetic strategy involves the reaction of 2-naphthol with epichlorohydrin to form a naphthyl glycidyl ether intermediate, followed by nucleophilic ring opening with isopropylamine [2] [3] [5]. This approach mirrors the well-established propranolol synthesis but utilizes 2-naphthol instead of 1-naphthol as the aromatic starting material [6] [3]. The structural difference results in pronetalol having a direct carbon-carbon bond between the naphthalene ring and the propanolamine side chain, rather than the ether linkage found in propranolol [1] [4].

Contemporary research has demonstrated significant advances in beta-blocker synthesis efficiency through innovative membrane reactor technology [2] [7] [3]. Scientists have developed amine-functionalized graphene oxide membrane reactors that achieve nearly 100% conversion and selectivity in under 5 seconds at room temperature [2] [7]. This breakthrough addresses traditional limitations including long reaction times, low conversion rates, and formation of undesirable by-products [2] [3] [5].

The conventional epichlorohydrin route typically requires reflux conditions at 80-120°C for 4-8 hours, achieving yields of 75-85% [8] [9] [10]. Alternative direct alkylation methods operate at room temperature to 60°C but require extended reaction times of 12-24 hours with yields of 60-70% [11] [12]. Modified epoxide opening procedures under mild heating conditions (40-60°C) with controlled pH achieve improved yields of 80-90% in 2-6 hours [6] [11] [13].

Recent membrane reactor innovations represent a paradigm shift in beta-blocker manufacturing, achieving turnover frequencies of 17.48 h⁻¹, far exceeding conventional powder catalysts at 2.27 h⁻¹ under identical conditions [2] [7]. The graphene oxide membrane approach demonstrates catalytic flux 4.36 times higher than conventional methods, with significantly reduced energy requirements and environmental impact [2] [7] [3].

Key Reaction Mechanisms in Beta-Blocker Synthesis

The synthesis of pronetalol hydrochloride involves several fundamental organic reaction mechanisms, with nucleophilic substitution and epoxide ring opening representing the critical transformation steps [14] [15] [16] [13]. The primary mechanism follows an SN2 pathway characterized by backside attack of the nucleophile on the epoxide carbon atom [14] [15] [13].

Epoxide ring opening reactions proceed through relief of ring strain as the driving force for nucleophilic addition [14] [15] [16]. The three-membered epoxide ring exhibits significant angle strain, making it highly susceptible to nucleophilic attack despite the typically poor leaving group ability of alkoxide ions [14] [15]. The reaction regioselectivity depends on both steric and electronic factors, with nucleophilic attack generally occurring at the less substituted carbon center in basic conditions [14] [15] [17].

The mechanism begins with formation of the naphthyl glycidyl ether intermediate through reaction of 2-naphthol with epichlorohydrin under basic conditions [5] [18]. This step involves nucleophilic substitution of the chloride leaving group by the phenoxide anion generated through deprotonation of 2-naphthol [5] [18]. The resulting epoxide intermediate contains the activated three-membered ring primed for subsequent nucleophilic attack [5] [14].

Isopropylamine addition to the epoxide follows classic nucleophilic ring opening mechanics [14] [15] [13]. The amine nitrogen lone pair attacks the less hindered epoxide carbon, resulting in simultaneous carbon-oxygen bond cleavage and carbon-nitrogen bond formation [14] [15]. This concerted mechanism ensures inversion of stereochemistry at the reaction center, producing the characteristic trans-diaxial opening pattern [14] [15] [16].

Recent computational studies utilizing density functional theory calculations have revealed that decreasing interlayer spacing in membrane reactors reduces the energy barrier for pronetalol formation while simultaneously increasing the activation energy for by-product formation [2] [7]. This mechanistic insight explains the exceptional selectivity observed in advanced membrane reactor systems [2] [7] [3].

The final salt formation step involves acid-base reaction between the tertiary amine functionality of pronetalol and hydrochloric acid [8] [19]. This protonation reaction proceeds rapidly at 0-25°C, forming the hydrochloride salt through ionic association [8] [19]. The salt formation significantly improves the compound's water solubility and crystallization properties compared to the free base [19] [20].

Industrial-Scale Production Challenges

Industrial-scale synthesis of pronetalol hydrochloride presents multiple technical challenges that significantly impact production efficiency, product quality, and economic viability [2] [5] [21]. Reaction selectivity emerges as a primary concern, particularly regarding regioselectivity in epoxide ring opening reactions and stereochemical control throughout the synthetic sequence [14] [15] [22].

Scale-up considerations encompass heat and mass transfer limitations, mixing efficiency requirements, and the need for uniform reaction conditions across large reactor volumes [2] [5] [23]. Traditional batch processes suffer from temperature gradients and concentration variations that can lead to side reactions and reduced product quality [2] [5]. Advanced reactor design incorporating computational fluid dynamics modeling has become essential for optimizing mixing patterns and heat distribution [2] [7].

Purification complexity represents another significant challenge, particularly the separation of stereoisomeric mixtures and removal of closely related impurities [24] [20] [25]. Pronetalol hydrochloride exists as a racemic mixture, and pharmaceutical applications may require enantiomeric separation using sophisticated chromatographic techniques [24] [20] [25]. The development of preferential crystallization methods has shown promise for direct separation of enantiomers from partially resolved mixtures [20] [25].

Quality control requirements demand robust analytical methods capable of detecting trace impurities and ensuring batch-to-batch consistency [26] [27] [23]. High-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry represent essential analytical tools for pharmaceutical-grade material certification [26] [27] [28]. Method validation and regulatory compliance add significant complexity and cost to industrial production [21] [23].

Environmental considerations have become increasingly important, with regulatory pressure to minimize solvent usage and implement green chemistry principles [19] [29]. Traditional synthesis routes generate substantial organic waste streams requiring expensive treatment and disposal [19] [29]. The development of membrane reactor technology addresses many environmental concerns through reduced solvent requirements and improved atom economy [2] [7] [3].

Process optimization strategies include implementation of continuous flow chemistry, advanced process control systems, and real-time monitoring capabilities [2] [7]. The integration of artificial intelligence and machine learning algorithms for process optimization has shown significant potential for improving yield and reducing production costs [2]. Quality by design approaches emphasizing statistical process control and design of experiments have become standard practice in modern pharmaceutical manufacturing [21] [23].

Purification and Quality Control Protocols

Purification of pronetalol hydrochloride requires sophisticated analytical and separation techniques to achieve pharmaceutical-grade purity standards [26] [27] [28]. High-performance liquid chromatography represents the primary analytical method for purity analysis and enantiomer separation, typically achieving detection limits of 0.01-0.1% for impurity quantification [26] [27]. Pharmaceutical specifications generally require ≥99.5% purity with no unknown impurities exceeding 0.1% [26] [27].

Gas chromatography-mass spectrometry provides essential capabilities for structure confirmation and impurity identification, with detection limits in the 1-10 ppm range [27] [28]. This technique enables identification of synthetic by-products, degradation products, and process-related impurities that may not be detectable by other analytical methods [27] [28]. Nuclear magnetic resonance spectroscopy serves dual purposes of structure verification and quantitative analysis, with detection limits of 0.1-1% for major components [27] [28].

Crystallization represents a critical purification step, requiring careful control of solvent selection, temperature profiles, and supersaturation levels [19] [20] [30]. Differential scanning calorimetry and X-ray powder diffraction provide essential information regarding polymorphic forms and crystalline structure [26] [31] [20]. The identification and control of polymorphic forms is crucial for ensuring consistent bioavailability and stability of the final pharmaceutical product [26] [31].

Thermal analysis using differential scanning calorimetry enables detection of polymorphic transformations, solvent content, and thermal degradation patterns [26] [27]. Single melting point behavior indicates uniform crystalline structure, while multiple thermal events may suggest polymorphic mixtures or solvent inclusions [26] [27] [31]. X-ray powder diffraction provides definitive identification of crystalline forms through characteristic diffraction patterns [26] [20].

Infrared spectroscopy serves as a complementary technique for functional group identification and structural confirmation [27] [28]. Characteristic absorption bands for the naphthalene aromatic system, secondary amine functionality, and hydroxyl group provide definitive spectroscopic fingerprints [27] [28]. The technique also enables detection of water content and residual solvents that may affect product stability [27].

Recent advances in analytical methodology include the development of ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry for enhanced sensitivity and specificity [27] [28]. These advanced techniques enable detection of impurities at sub-ppm levels and provide detailed structural information for unknown degradation products [27] [28]. Implementation of quality by design principles emphasizes real-time monitoring and statistical process control throughout the purification sequence [21] [23].

Crystallization optimization involves systematic evaluation of solvent systems, cooling rates, and seeding strategies to maximize yield and purity [20] [30]. Metastable zone width determination using focused beam reflectance measurement enables precise control of nucleation and crystal growth kinetics [20]. Advanced crystallization techniques including anti-solvent addition, cooling crystallization, and evaporative crystallization provide multiple options for optimizing product quality [20] [30].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Environmental Hazard

Other CAS

Wikipedia

Dates

2: Watanabe H, Passonneau JV. Cyclic adenosine monophosphate in cerebral cortex. Alterations following trauma. Arch Neurol. 1975 Mar;32(3):181-4. PubMed PMID: 235249.

3: Innes IR, Karr GW. Protection against induction of supersensitivity to catecholamines by cocaine. Br J Pharmacol. 1971 Aug;42(4):603-10. PubMed PMID: 4398931; PubMed Central PMCID: PMC1665740.

4: BARTLET AL. THE ACTION OF HISTAMINE ON THE ISOLATED HEART. Br J Pharmacol Chemother. 1963 Dec;21:450-61. PubMed PMID: 14110745; PubMed Central PMCID: PMC1703891.